molecular formula C11H15N3 B12533045 4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-85-2

4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B12533045
CAS No.: 675589-85-2
M. Wt: 189.26 g/mol
InChI Key: BFLSVNMSHDCZEX-UHFFFAOYSA-N
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Description

4-(Pyridin-3-YL)-1,4-diazabicyclo[321]octane is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives . This reaction can be carried out under mild conditions, often at room temperature, and yields the desired bicyclic compound in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, enantioselective synthesis methods can be employed to obtain the desired stereoisomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a nicotinic acetylcholine receptor ligand, it binds to the receptor and modulates its activity. This interaction can influence neurotransmission and has implications for the treatment of neurological disorders . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, stabilizing specific conformations and affecting receptor function.

Properties

CAS No.

675589-85-2

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-pyridin-3-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-2-10(8-12-4-1)14-7-6-13-5-3-11(14)9-13/h1-2,4,8,11H,3,5-7,9H2

InChI Key

BFLSVNMSHDCZEX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=CN=CC=C3

Origin of Product

United States

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